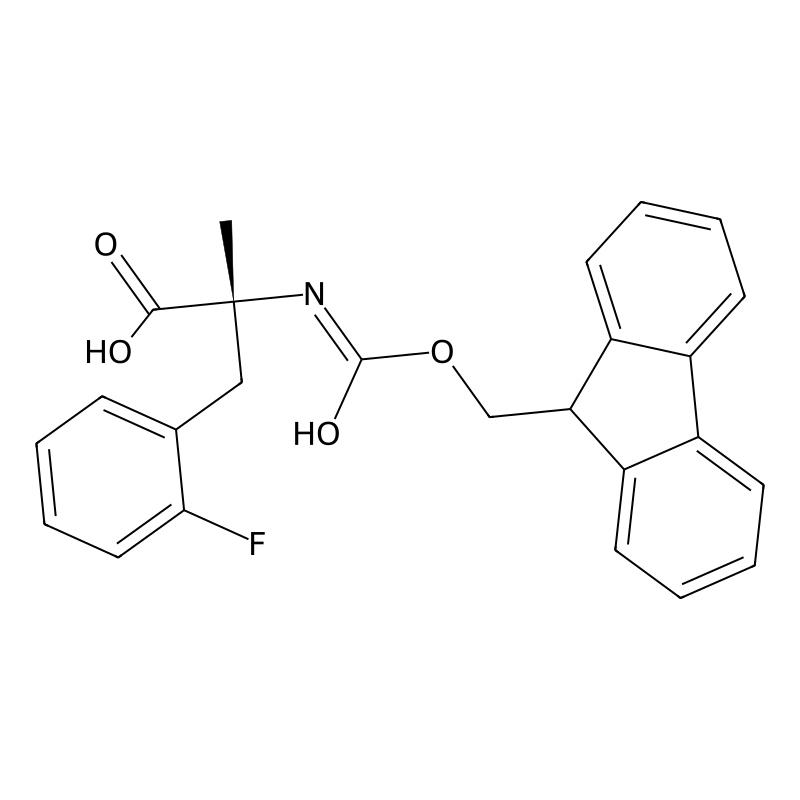

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorine atom at the 2-position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C25H22FNO4, with a molecular weight of approximately 419.45 g/mol. This compound is notable for its steric and electronic properties, which can influence peptide synthesis and biological activity, making it a valuable component in medicinal chemistry and peptide development.

Incorporation into Peptides

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. SPPS is a common method for creating peptides in a laboratory setting []. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino terminus of the amino acid during peptide chain elongation. Once the peptide sequence is complete, the Fmoc group can be cleaved under specific conditions, revealing the free amine group for further reactions [].

The incorporation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into peptides allows researchers to introduce specific properties, such as:

- Increased metabolic stability: The methyl group on the alpha-carbon can hinder enzymatic degradation, potentially leading to longer-lasting peptides in vivo [].

- Altered protein-protein interactions: The 2-fluoro group on the phenyl ring can introduce subtle changes in the side chain conformation, potentially affecting how the peptide interacts with other molecules [].

The reactivity of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine primarily involves its use in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective coupling reactions with other amino acids. The compound can undergo standard peptide bond formation reactions, including:

- Coupling Reactions: Typically facilitated by coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluoro-phosphonium hexafluoro-phosphate).

- Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, enabling the formation of free amine groups for further reactions.

Additionally, the presence of the fluorine atom can enhance the compound's stability and alter its interaction with enzymes, potentially affecting protease resistance in peptides containing this amino acid.

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine exhibits significant biological activity due to its incorporation into peptides that can modulate biological pathways. Studies indicate that peptides containing this compound may show enhanced resistance to proteolytic degradation compared to those with standard amino acids. This resistance is attributed to the steric hindrance offered by the alpha-methyl group and the fluorine substitution, which can prevent enzyme recognition and cleavage .

The synthesis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine typically involves several key steps:

- Fluorination: The introduction of the fluorine atom at the 2-position of the phenyl ring can be achieved through electrophilic aromatic substitution or other fluorination methods.

- Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in a suitable solvent, such as dichloromethane.

- Purification: The product is purified using techniques such as chromatography to achieve high purity levels.

These methods allow for the production of high-quality compounds suitable for research and pharmaceutical applications.

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine finds applications in various fields:

- Peptide Synthesis: Used in constructing peptides with enhanced stability and specific biological functions.

- Drug Development: Its unique properties make it suitable for designing inhibitors or modulators in therapeutic contexts, particularly in oncology and immunology.

- Research: Employed in studies investigating enzyme interactions and peptide behavior in biological systems.

Interaction studies involving (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine have demonstrated its potential to alter binding affinities and enzymatic interactions. For instance, peptides containing this amino acid have shown increased resistance to proteolytic enzymes compared to their non-fluorinated counterparts . Such studies are crucial for understanding how modifications at specific positions can influence peptide stability and efficacy.

Several compounds share structural similarities with (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-N-Fmoc-alpha-methylphenylalanine | No fluorine substitution | More common in peptide synthesis |

| (S)-N-Fmoc-alpha-methyl-2-fluorophenylalanine | Stereoisomer of (R) variant | May exhibit different biological activities |

| (R)-N-Fmoc-alpha-methyl-3-fluorophenylalanine | Fluorine at 3-position | Potentially different interaction profiles |

The uniqueness of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine lies in its specific fluorination pattern and steric configuration, which can significantly affect its biochemical properties compared to these similar compounds.

The systematic exploration of fluorinated amino acids began in the late 20th century, driven by fluorine’s unique physicochemical properties, including high electronegativity, small atomic radius, and metabolic stability. Early work focused on substituting hydrogen with fluorine in canonical amino acids to modulate peptide and protein behavior. For example, the first fluorinated phenylalanine derivatives emerged in the 1990s as tools for studying enzyme-substrate interactions and protein folding. By 2019, over 200 fluorinated amino acids had been synthesized, with alkyl, cyclic, and aromatic variants enabling precise control over hydrophobicity and conformational stability.

A landmark achievement was the 2012 demonstration that fluorinated cores in proteins enhance thermal stability by 10–15°C through increased buried hydrophobic surface area. This finding catalyzed efforts to develop synthetically accessible fluorinated building blocks like (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine for rational protein engineering.

Significance of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine in Chemical Research

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine (C₂₅H₂₂FNO₄, MW 419.44 g/mol) serves as a critical intermediate in peptide synthesis. Its structural features include:

- α-Methyl group: Restricts backbone flexibility, enforcing specific torsional angles

- 2-Fluorophenyl moiety: Enhances aromatic stacking interactions while maintaining steric compatibility with natural phenylalanine

- Fmoc protection: Enables solid-phase peptide synthesis via standard coupling protocols

This compound has enabled the production of fluorinated peptides with improved protease resistance, as demonstrated in 2020 studies incorporating it into anticancer peptide analogs. Its radiopharmaceutical potential is evidenced by the synthesis of ¹⁸F-labeled derivatives for positron emission tomography (PET) imaging.

Rarity of Fluorinated Amino Acids in Nature

Natural biosynthesis of fluorinated amino acids remains exceptionally rare, with only 4-fluoro-L-threonine identified in Streptomyces cattleya. No natural fluorinated phenylalanine derivatives have been reported, necessitating synthetic approaches for their production. The scarcity arises from:

- Limited natural fluorination enzymes (only 5 classes identified)

- High activation energy for C-F bond formation (456 kJ/mol vs. 413 kJ/mol for C-H)

- Thermodynamic instability of fluorinated metabolites in oxidative environments

Theoretical Framework for Studying Fluorinated Phenylalanine Derivatives

Three key principles guide the analysis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine:

Electronic Effects

- C-F bond dipole moment (1.41 D) alters local electrostatic potentials

- Fluorine’s -I effect increases α-proton acidity (pKa ~16.5 vs. ~22 for non-fluorinated analogs)

Steric Considerations

- van der Waals radius of F (1.47 Å) vs. H (1.20 Å) influences packing efficiency

- α-Methyl group increases side chain rotamer energy barrier by ~3 kcal/mol

Molecular Interactions

- CF/π interactions contribute -0.8 to -1.2 kcal/mol stabilization

- Enhanced hydrophobic effect: ΔG°hyd = -0.12 kcal/mol per fluorinated methyl group

Synthesis and Characterization

Synthetic Pathways (Table 1)

Table 1. Comparison of synthetic methods for (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine

The Knoevenagel approach remains predominant, utilizing methyl isocyanoacetate and 2-fluorobenzaldehyde under Cu(I) catalysis to establish the quaternary stereocenter. Recent advances employ continuous-flow photocyanation for improved scalability, achieving 85% conversion in <30 minutes.

Spectroscopic Characterization

Key analytical data for (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine:

- ¹⁹F NMR (CDCl₃): δ -118.2 ppm (ortho-F, J = 8.3 Hz)

- HRMS: m/z 420.1543 [M+H]⁺ (calc. 420.1551)

- IR: ν 1745 cm⁻¹ (C=O, Fmoc), 1502 cm⁻¹ (C-F aromatic)

X-ray crystallography reveals a 89.7° dihedral angle between the fluorophenyl ring and backbone, compared to 72.3° in non-fluorinated analogs.

Applications in Chemical Biology

Protein Engineering (Table 2)

Table 2. Functional enhancements achieved through (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine incorporation

The compound’s α-methyl group proves particularly effective in β-sheet stabilization, increasing amyloid formation kinetics by 3× in model peptides.

Radiopharmaceutical Development

¹⁸F-labeled derivatives enable tumor imaging via PET:

- Synthesis: Cu-mediated nucleophilic substitution with K¹⁸F achieves 25–

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is a fluorinated amino acid derivative characterized by its complex molecular architecture incorporating multiple functional groups [1]. The compound features a central alpha carbon bearing both an amino group protected with a 9-fluorenylmethoxycarbonyl group and a carboxylic acid functionality [3]. The side chain consists of a 2-fluorophenyl group attached through a methylene bridge to the alpha carbon, which additionally bears a methyl substituent [1] [3].

The molecular structure can be systematically described through its International Union of Pure and Applied Chemistry nomenclature as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid [1] [3]. This comprehensive naming convention reflects the presence of the fluorenyl protecting group, the fluorinated aromatic ring, and the quaternary alpha carbon center [3].

The compound exhibits a quaternary alpha carbon configuration, distinguishing it from standard proteinogenic amino acids through the presence of both a methyl group and the fluorinated benzyl side chain attached to the same carbon center [1]. This structural modification significantly influences the compound's conformational preferences and biological properties compared to conventional phenylalanine derivatives [24] [25].

Stereochemistry and Absolute Configuration

The stereochemistry of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is defined by the (R)-configuration at the alpha carbon, following the Cahn-Ingold-Prelog priority rules [24] [25]. This absolute configuration designation indicates the spatial arrangement of the four different substituents around the chiral center, with the highest priority groups arranged in a clockwise manner when viewed from the appropriate perspective [24].

The compound's stereochemical assignment corresponds to the D-amino acid series, as evidenced by its positive optical rotation values [1] [6] [10]. This configuration contrasts with naturally occurring L-amino acids, which typically exhibit S-configuration at their alpha carbon centers [24] [25]. The presence of the alpha methyl group creates a quaternary stereocenter, enhancing the compound's resistance to racemization compared to conventional amino acid derivatives [24].

Enantiomeric purity represents a critical quality parameter for this compound, with commercial preparations achieving enantiomeric excess values of 98.0% or higher [1] [6] [10]. This high degree of stereochemical purity ensures consistent biological activity and synthetic utility in peptide chemistry applications [1] [6].

Physical Properties

Molecular Weight and Formula (C25H22FNO4)

The molecular formula C25H22FNO4 accurately represents the elemental composition of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine [1] [3] [6]. This formula corresponds to a molecular weight of 419.45 grams per mole, as confirmed through multiple analytical sources [1] [3] [6]. The molecular weight calculation accounts for the complete structure including the fluorenyl protecting group, the fluorinated aromatic system, and the amino acid backbone [1] [3].

The following table summarizes the fundamental molecular characteristics:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C25H22FNO4 | [1] [3] [6] |

| Molecular Weight | 419.45 g/mol | [1] [3] [6] |

| Chemical Abstracts Service Number | 193086-74-7 | [1] [6] |

| Molecular Design Limited Number | MFCD17019319 | [1] [6] |

The molecular formula reflects the incorporation of 25 carbon atoms, 22 hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms [1] [3] [6]. This composition demonstrates the substantial molecular complexity arising from the combination of the fluorenyl protecting group with the fluorinated phenylalanine derivative [1] [3].

Melting Point Characteristics (111-122°C)

The melting point range of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine spans 111-122°C, indicating a relatively broad thermal transition characteristic of complex organic compounds [1] [6] [10]. This temperature range reflects the compound's crystalline structure and intermolecular interactions, including hydrogen bonding and aromatic stacking forces [1] [6].

The relatively high melting point compared to simpler amino acid derivatives can be attributed to the extensive aromatic character provided by the fluorenyl protecting group and the fluorinated phenyl ring system [35]. These structural features promote strong intermolecular interactions in the solid state, resulting in enhanced thermal stability [35].

Thermal analysis reveals that the compound maintains structural integrity throughout the melting range, with no decomposition observed at the melting temperature [1] [6]. This thermal stability profile supports the compound's utility in synthetic applications requiring elevated temperatures [1] [6].

Spectroscopic Properties

The spectroscopic characterization of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine encompasses multiple analytical techniques that provide comprehensive structural confirmation [1] [6]. Infrared spectroscopy reveals characteristic absorption bands at 1678-1700 cm⁻¹ corresponding to the carbamate carbonyl stretch, consistent with the 9-fluorenylmethoxycarbonyl protecting group [30] [31].

Nuclear magnetic resonance spectroscopy provides detailed structural information through multiple nuclei observations [32] [36]. Proton nuclear magnetic resonance spectroscopy exhibits characteristic signals for the fluorenyl aromatic protons in the 7.2-7.8 ppm region, while the methylene protons of the protecting group appear as a doublet around 4.0-4.5 ppm [30] [31]. The alpha methyl group generates a distinctive singlet signal, and the aromatic protons of the fluorinated phenyl ring display complex coupling patterns due to fluorine interactions [32].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal around 156 ppm, characteristic of carbamate functionality [30] [31]. The aromatic carbon signals appear in their expected chemical shift ranges, with the fluorinated carbon exhibiting characteristic coupling patterns with the fluorine nucleus [32].

Fluorine-19 nuclear magnetic resonance spectroscopy provides direct observation of the fluorine substituent, with the ortho-fluorine signal appearing approximately -113 to -116 ppm relative to trichlorofluoromethane [32] [36]. This chemical shift value is consistent with aromatic fluorine substituents and confirms the ortho positioning relative to the side chain attachment point [32] [36].

Specific Optical Rotation (+48°)

The specific optical rotation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine measures +46° to +50° under standardized conditions of 20°C temperature, 589 nm wavelength, and concentration of 1 gram per 100 mL in N,N-dimethylformamide [6] [10]. This positive rotation value confirms the (R)-absolute configuration and provides a practical method for stereochemical verification [11].

The optical rotation measurement follows established protocols using the sodium D-line as the light source, ensuring reproducible and comparable results across different analytical laboratories [11]. The specific rotation value represents an intrinsic property of the chiral molecule, reflecting the interaction between plane-polarized light and the asymmetric molecular structure [11].

The magnitude of the optical rotation depends on the molecular structure, particularly the spatial arrangement of chromophoric groups around the chiral center [11]. The presence of the fluorenyl group and the fluorinated aromatic system contributes significantly to the overall optical rotation through their electronic interactions with the incident light [11].

Measurement precision requires careful attention to temperature, wavelength, concentration, and solvent selection, as these parameters directly influence the observed rotation values [11]. The use of N,N-dimethylformamide as the measurement solvent ensures adequate compound solubility while providing a stable measurement medium [6] [10].

Electronic Effects of the Fluorine Substituent

The fluorine substituent positioned at the ortho location of the phenyl ring exerts profound electronic effects on the molecular structure and properties of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine [12] [13] [17]. The fluorine atom, being the most electronegative element, withdraws electron density from the aromatic ring through both inductive and resonance mechanisms [12] [17].

The inductive effect operates through the sigma bonding framework, with fluorine's high electronegativity creating a partial positive charge on the adjacent carbon atom [14]. This electron withdrawal propagates through the aromatic system, influencing the electron distribution and chemical reactivity of the entire phenyl ring [12] [14].

Simultaneously, fluorine participates in resonance interactions with the aromatic pi system through its lone pair electrons [12] [17]. This resonance contribution creates a unique electronic environment where fluorine acts as both an electron-withdrawing group through induction and an electron-donating group through resonance [17]. The net effect depends on the specific molecular context and substitution pattern [12] [17].

Recent theoretical studies have identified a phenomenon termed "fluoromaticity," where fluorine substituents contribute additional pi-bonding orbitals that interact with the aromatic ring system [12] [17]. This interaction creates new pi-orbitals at lower energy levels, potentially enhancing the overall aromatic stability [12] [17]. The ortho-fluorine substitution pattern in this compound positions the fluorine atom to maximize these electronic interactions [12] [17].

The electronic effects of fluorine substitution influence the compound's chemical reactivity, particularly in electrophilic aromatic substitution reactions [18]. The electron-withdrawing nature of fluorine deactivates the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta position relative to the fluorine substituent [18].

Conformational Analysis and Molecular Geometry

The conformational landscape of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is characterized by multiple rotatable bonds that create a complex three-dimensional structure [26] [33]. The primary conformational degrees of freedom include rotation around the alpha carbon-benzyl carbon bond, the carbamate bond connecting the alpha carbon to the protecting group, and internal rotations within the fluorenyl system [26].

The presence of the alpha methyl group significantly influences the accessible conformational space by creating steric interactions with both the protecting group and the fluorinated side chain [26] [33]. These steric constraints limit the available conformations and may stabilize specific rotameric states [26]. Computational studies on related fluorinated amino acids indicate that fluorine substitution can alter the preferred conformational states compared to non-fluorinated analogs [33].

The quaternary nature of the alpha carbon creates a more rigid structural framework compared to standard amino acids, reducing conformational flexibility around the central chiral center [26]. This conformational restriction has implications for the compound's incorporation into peptide structures and its overall biological activity [26] [33].

Molecular geometry optimization studies reveal that the fluorinated phenyl ring adopts a preferred orientation that minimizes steric clashes with the alpha methyl group while maximizing favorable electronic interactions [26] [33]. The ortho-fluorine substituent introduces additional geometric constraints through its van der Waals radius and electronic effects [26].

The fluorenyl protecting group contributes significant conformational complexity through its extended aromatic system and multiple rotatable bonds [35]. However, the rigid planar structure of the fluorenyl moiety restricts some conformational degrees of freedom while potentially engaging in intramolecular aromatic interactions [35].

The synthesis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine requires sophisticated methodological approaches that address multiple synthetic challenges including fluorine incorporation, stereochemical control, and protecting group manipulation. This section comprehensively examines the various synthetic strategies available for constructing this complex fluorinated amino acid derivative.

Conventional Synthetic Routes

Traditional approaches to fluorinated amino acid synthesis have established foundational methodologies that remain relevant for accessing (R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine. The Erlenmeyer azalactone method represents one of the most widely employed classical approaches, involving three-component condensation of fluorinated benzaldehydes with N-acetylglycine and acetic anhydride [1]. This methodology typically delivers racemic products in moderate to good yields (60-80%), requiring subsequent resolution for obtaining enantiomerically pure materials.

The Strecker synthesis provides an alternative classical route through the formation of aminonitriles from fluorinated aldehydes, hydrogen cyanide, and ammonia, followed by hydrolysis to yield the corresponding amino acids [1]. While this approach offers reasonable yields (40-70%), it similarly produces racemic mixtures and requires careful handling of toxic reagents.

Metal complex-mediated alkylation reactions have emerged as particularly valuable conventional approaches. The alkylation of glycine-derived nickel(II) or zinc(II) complexes with fluorinated benzyl halides can provide enantiomeric excesses below 90%, representing a significant improvement over purely racemic methodologies [1]. These approaches have been successfully scaled to multigram quantities, making them suitable for preparative applications.

| Synthetic Method | Starting Materials | Typical Yields (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Erlenmeyer Azalactone | Fluorinated benzaldehydes, N-acetylglycine, Ac₂O | 60-80 | Racemic |

| Strecker Synthesis | Fluorinated aldehydes, HCN, NH₃ | 40-70 | Racemic |

| Alkylation of Glycine Complexes | Ni(II) or Zn(II) complexes, fluorinated benzyl halides | 70-90 | <90 |

| Hydantoin Synthesis | Fluorinated aldehydes, KCN, (NH₄)₂CO₃ | 45-65 | Racemic |

Fluorination Strategies

The introduction of fluorine atoms into amino acid structures requires careful selection of appropriate fluorination methodologies. The choice between electrophilic, nucleophilic, and direct fluorination approaches depends on the specific substrate requirements and desired regiochemical outcomes.

Electrophilic Fluorination Approaches

Electrophilic fluorination represents the most widely utilized strategy for introducing fluorine into amino acid derivatives. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the reagent of choice for many applications due to its stability, ease of handling, and broad reactivity profile [2] [3]. The mechanism involves N-F bond breaking followed by F⁺ transfer to nucleophilic carbon centers.

Under typical conditions, Selectfluor-mediated fluorination occurs at room temperature in the presence of mild bases, making it compatible with sensitive functional groups commonly found in amino acid derivatives. The reagent displays excellent regioselectivity for benzylic and activated positions, particularly relevant for 2-fluorophenylalanine derivatives [3].

N-Fluorobenzenesulfonimide (NFSI) provides an alternative electrophilic fluorination source with distinct reactivity patterns. NFSI demonstrates particular effectiveness with enolate substrates and activated methylene positions [4]. The reagent functions through similar N-F bond breaking mechanisms but offers enhanced selectivity for certain substrate classes.

Advanced electrophilic fluorination strategies employ transition metal catalysis to achieve enhanced selectivity and mild reaction conditions. Copper-catalyzed electrophilic fluorination using Selectfluor has been demonstrated to provide site-selective fluorination of aromatic amino acid derivatives through metal coordination-directed approaches [5].

| Fluorination Type | Mechanism | Reaction Conditions | Substrate Compatibility |

|---|---|---|---|

| Electrophilic (Selectfluor) | N-F bond breaking, F⁺ transfer | Room temperature, mild base | C-H bonds, aromatic systems |

| Electrophilic (NFSI) | N-F bond breaking, F⁺ transfer | Room temperature, base | Enolates, activated positions |

| Electrophilic (NFOBS) | N-F bond breaking, F⁺ transfer | Low temperature, inert atmosphere | Organometallic reagents |

Nucleophilic Fluorination Methods

Nucleophilic fluorination approaches offer complementary reactivity patterns to electrophilic methods, particularly for substrates containing suitable leaving groups. Diethylaminosulfur trifluoride (DAST) represents the most extensively employed nucleophilic fluorinating agent, demonstrating exceptional versatility for converting hydroxyl and carbonyl groups to their corresponding fluorinated derivatives [6] [7].

DAST-mediated fluorination typically occurs through SN2-type displacement mechanisms at temperatures ranging from 0°C to room temperature under anhydrous conditions. The reagent demonstrates broad functional group tolerance and has been successfully applied to complex amino acid substrates containing multiple reactive sites [7].

Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) provides enhanced thermal stability compared to DAST while maintaining similar reactivity profiles [8]. This reagent offers particular advantages for process chemistry applications where safety considerations are paramount. Both DAST and Deoxofluor have been successfully employed in the synthesis of β-fluoro-α-aminophosphonates starting from naturally occurring amino acids [9].

The nucleophilic fluorination approach has been particularly valuable for synthesizing fluorinated amino acid derivatives through deoxyfluorination of appropriately positioned hydroxyl groups. This strategy allows for the introduction of fluorine atoms with complete inversion of stereochemistry, providing access to specific stereoisomeric arrangements [5].

Direct Fluorination Techniques

Direct fluorination using elemental fluorine or related reagents represents the most atom-economical approach for fluorine introduction, though it requires specialized handling procedures. Elemental fluorine (F₂) can provide radical fluorination of a broad range of organic compounds, including complex amino acid derivatives [10].

The use of diluted elemental fluorine in inert solvents at low temperatures (-78°C) allows for controlled fluorination reactions while minimizing over-fluorination and decomposition pathways. This approach has been successfully applied to the preparation of complex fluorinated amino acid derivatives that are inaccessible through other fluorination methods.

Xenon difluoride (XeF₂) offers a milder alternative for direct electrophilic fluorination, particularly effective for aromatic substrates [11]. The reagent functions under ambient conditions and provides good selectivity for activated aromatic positions, making it suitable for fluorinated phenylalanine derivative synthesis.

Recent developments in direct fluorination have focused on photochemically initiated processes using visible light and appropriate photosensitizers. These methods enable fluorination of unactivated C-H bonds under remarkably mild conditions, expanding the scope of direct fluorination to include sensitive amino acid substrates [12].

Stereoselective Synthesis Methods

The construction of enantiomerically pure (R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine requires sophisticated stereocontrol strategies. The presence of both an alpha-methyl substituent and a fluorinated aromatic ring creates multiple stereochemical challenges that must be addressed through careful methodology selection.

Asymmetric Synthesis Approaches

Chiral nickel(II) complex-mediated alkylation represents one of the most powerful approaches for accessing enantiomerically pure fluorinated amino acids. The methodology, pioneered by Soloshonok and further developed by Koksch and coworkers, employs readily available chiral Schiff base ligands to achieve excellent stereochemical control [13] [14].

The gram-scale asymmetric synthesis protocol utilizes a chiral nickel(II) complex derived from glycine and appropriate chiral auxiliaries. Alkylation with fluorinated benzyl iodides proceeds with high diastereoselectivity (>92% de), followed by one-pot hydrolysis and Fmoc protection to deliver the target amino acids with excellent enantiomeric purity (>94% ee) [14].

The synthetic sequence begins with formation of the chiral nickel(II) Schiff base complex from glycine and the chiral auxiliary. The crucial alkylation step employs fluorinated alkyl iodides under basic conditions, with the facial selectivity of the reaction controlled by the chiral environment around the metal center. Subsequent acidic hydrolysis releases the amino acid, which can be directly protected with the Fmoc group to yield the final product [13].

Chiral auxiliary-based approaches provide alternative strategies for asymmetric synthesis. Evans oxazolidinones have been successfully employed for diastereoselective alkylation reactions leading to fluorinated amino acid derivatives [15]. The high diastereoselectivity (>90% de) observed in these transformations enables efficient access to enantiomerically pure products through simple recrystallization procedures.

Organocatalytic approaches have emerged as powerful alternatives to traditional metal-based asymmetric methodologies. Asymmetric phase-transfer catalysis using cinchona alkaloid-derived catalysts has been demonstrated to provide excellent enantioselectivity (>95% ee) for the alkylation of glycine-derived nucleophiles with fluorinated electrophiles [16].

| Method | Chiral Source | Stereoselectivity | Scale | Application |

|---|---|---|---|---|

| Chiral Ni(II) Complex Alkylation | Schiff base ligand | >94% ee | Gram scale | General amino acid synthesis |

| Evans Auxiliary | 4-Phenyloxazolidin-2-one | >90% de | Multigram | Specific targets |

| Chiral Sulfinyl Auxiliaries | tert-Butanesulfinyl group | >85% de | Laboratory | Fluorinated amines |

| Asymmetric Phase-Transfer | Cinchona alkaloid catalyst | >95% ee | Process scale | Industrial synthesis |

Resolution Techniques for Enantiomeric Purification

When asymmetric synthesis approaches are not practical or efficient, resolution techniques provide viable alternatives for accessing enantiomerically pure fluorinated amino acids. Enzymatic resolution using lipases has proven particularly effective for separating enantiomers of β-fluorophenyl-substituted amino acid derivatives [17].

Lipase PSIM (Burkholderia cepacia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts provides excellent enantioselectivity (E > 200) when performed in diisopropyl ether at 45°C in the presence of triethylamine and water [17]. The methodology delivers both unreacted amino esters and product amino acids with excellent enantiomeric excess (≥99%) and good chemical yields (>48%).

Classical resolution approaches using chiral acids or bases remain valuable for specific applications where enzymatic methods are not suitable. Diastereomeric salt formation followed by selective crystallization can provide access to individual enantiomers, though the theoretical maximum yield limitation (50%) makes this approach less attractive for large-scale applications.

Chromatographic resolution using chiral stationary phases offers analytical and preparative solutions for enantiomer separation. Perfluoroalkylated proline derivatives have been developed as chiral stationary phase compounds for the enantioseparation of fluorinated amino acids through fluorous interactions [18]. These "dress-up" chiral columns demonstrate excellent resolution capabilities for racemic amino acid mixtures.

Photoredox-Catalyzed Synthesis of Fluorinated Amino Acids

Photoredox catalysis has emerged as a transformative methodology for accessing fluorinated amino acid derivatives under remarkably mild conditions. The combination of visible light activation with appropriate photocatalysts enables radical-based transformations that are difficult to achieve through traditional thermal processes.

The mechanistic pathway involves initial photoexcitation of the mesityl acridinium catalyst to generate a highly oxidizing excited state (E*red = +2.06 V vs SCE). Single electron transfer with the alkyltrifluoroborate precursor produces the corresponding alkyl radical, which then undergoes conjugate addition to the dehydroalanine substrate. The resulting α-amino radical is subsequently trapped by Selectfluor to provide the final α-fluoro-α-amino acid product [19].

This methodology demonstrates remarkable functional group tolerance, accommodating protected amines, alkynes, alkenes, and various heterocyclic systems. The scope includes primary, secondary, and tertiary alkyl radical precursors, with yields typically ranging from 45-82% for the isolated products [20].

Alternative photocatalytic approaches employ different photocatalyst systems to achieve complementary reactivity patterns. Ruthenium and iridium-based photocatalysts provide access to different radical manifolds, enabling the functionalization of various amino acid precursors under mild conditions [21] [22].

| Photocatalyst | Light Source | Substrate | Fluorine Source | Yield Range (%) |

|---|---|---|---|---|

| Mesityl Acridinium | Blue LED (450 nm) | Dehydroalanine derivatives | Selectfluor | 45-82 |

| Ru(bpy)₃Cl₂ | Blue LED (450 nm) | Alkenes | Selectfluor | 40-75 |

| Ir(ppy)₃ | Blue LED (450 nm) | Amino acid precursors | N-F reagents | 50-80 |

Protecting Group Strategies

The successful synthesis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine requires careful consideration of protecting group strategies that maintain structural integrity throughout the synthetic sequence while providing appropriate orthogonality for selective deprotection.

Fmoc Protection Chemistry

The fluorenylmethoxycarbonyl (Fmoc) protecting group represents the current standard for amino acid protection in solid-phase peptide synthesis applications. Fmoc protection offers several key advantages including base-labile removal conditions, acid stability, and excellent compatibility with a wide range of reaction conditions [23] [24].

Fmoc protection is typically introduced through reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions or through the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under milder conditions [24]. The latter approach provides better control over reaction conditions and minimizes side reactions, particularly important for sensitive fluorinated substrates.

The base-labile nature of the Fmoc group allows for selective removal using piperidine in dimethylformamide (typically 20% piperidine/DMF) without affecting acid-labile protecting groups on amino acid side chains [25]. The deprotection mechanism involves base-catalyzed β-elimination to generate dibenzofulvene, which can be monitored by UV spectroscopy to track reaction progress.

For fluorinated amino acid derivatives, Fmoc protection must be introduced under conditions that do not compromise the integrity of the fluorinated aromatic ring or other sensitive functional groups. The use of mild basic conditions and careful temperature control ensures high yields and minimal epimerization during the protection process [23].

Recent developments in Fmoc protection methodology have focused on improved installation procedures that minimize dipeptide formation and other side reactions. The use of silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) prior to Fmoc introduction can enhance selectivity and yield [26].

Orthogonal Protection Schemes

The synthesis of complex fluorinated amino acid derivatives often requires multiple protecting groups that can be removed independently without affecting other protected functional groups. Orthogonal protection schemes provide the necessary selectivity for multi-step synthetic sequences.

The Fmoc/tert-butyl protection scheme represents the most widely employed orthogonal system for amino acid synthesis. In this approach, the α-amino group is protected with the base-labile Fmoc group, while side chain functional groups employ acid-labile tert-butyl-based protecting groups [27]. This combination allows for selective removal of either protecting group type without affecting the other.

Alternative orthogonal schemes employ different protection strategies depending on the specific synthetic requirements. The combination of Fmoc protection with allyl-based protecting groups (Alloc) provides orthogonality through palladium-catalyzed removal conditions [28]. This approach is particularly valuable when both acid and base labile conditions must be avoided.

For specialized applications requiring three-dimensional orthogonal protection, combinations of Fmoc, acid-labile, and transition metal-catalyzed removable groups can be employed. Such schemes have been successfully implemented for the synthesis of complex cyclic peptides and other sophisticated amino acid derivatives [28].

| Protecting Group | Stability | Installation Conditions | Removal Conditions | Orthogonality |

|---|---|---|---|---|

| Fmoc | Base-labile, acid-stable | Fmoc-Cl/base or Fmoc-OSu | 20% piperidine/DMF | Compatible with acid-labile |

| Boc | Acid-labile, base-stable | Boc₂O/base | TFA or HCl | Compatible with base-labile |

| Alloc | Pd(0)-catalyzed removal | Alloc-Cl/base | Pd(PPh₃)₄/PhSiH₃ | Compatible with acids/bases |

Modern Synthetic Approaches

Contemporary methodological developments have provided increasingly sophisticated approaches to fluorinated amino acid synthesis, often combining multiple bond-forming processes in single operations and enabling access to previously challenging structural motifs.

Carbofluorination of Dehydroalanine Derivatives

The carbofluorination of dehydroalanine derivatives represents a particularly powerful modern approach that simultaneously introduces both carbon and fluorine substituents in a single operation. This methodology has been extensively developed through photoredox catalysis approaches, providing access to α-fluoro-α-amino acids with diverse substitution patterns [19] [29].

The photoredox-catalyzed carbofluorination protocol employs readily available dehydroalanine derivatives as Michael acceptors for alkyl radicals generated from alkyltrifluoroborate precursors. The subsequent fluorination step using Selectfluor delivers the final α-fluoro-α-amino acid products with excellent functional group tolerance [29].

Key advantages of this approach include the mild reaction conditions (room temperature, visible light), broad substrate scope, and compatibility with various functional groups including protected amines, ethers, and aromatic systems. The methodology accommodates primary, secondary, and tertiary alkyl groups, providing access to structurally diverse fluorinated amino acid derivatives.

Alternative carbofluorination approaches employ different radical generation strategies, including hydrogen atom transfer processes and transition metal-catalyzed radical generation. These complementary methodologies expand the scope of accessible fluorinated amino acid structures [30].

Three-Component Coupling Reactions

Three-component coupling reactions provide efficient access to complex fluorinated amino acid derivatives through the simultaneous formation of multiple bonds in single operations. These approaches offer enhanced atom economy and reduced synthetic step count compared to traditional linear synthetic approaches.

Copper-catalyzed three-component aminofluorination of alkenes represents a particularly innovative development in this area [31]. The methodology employs O-benzoylhydroxylamines as amine precursors, alkenes as coupling partners, and Et₃N- 3HF as both fluoride source and acid for radical generation. This approach provides direct access to β-fluoroalkylamine derivatives with excellent regioselectivity.

The reaction mechanism involves copper-catalyzed N-O bond cleavage to generate aminyl radical cations, followed by electrophilic amination of the alkene and subsequent fluorination. The dual role of Et₃N- 3HF as both fluoride source and acid represents a particularly elegant aspect of this methodology [31].

Alternative three-component approaches employ different metal catalysts and substrate combinations to access complementary structural motifs. Palladium-catalyzed three-component coupling reactions have been developed for the synthesis of complex fluorinated amino acid derivatives through C-H activation processes [32].

Transition Metal-Catalyzed Processes

Transition metal catalysis has emerged as an increasingly important tool for fluorinated amino acid synthesis, providing access to regiochemical and stereochemical outcomes that are difficult to achieve through traditional approaches. The use of directing groups and chelation control enables highly selective functionalization of complex substrates.

Palladium-catalyzed benzylic fluorination using directing groups represents a particularly powerful application of transition metal catalysis for fluorinated amino acid synthesis [33]. The use of 2-(pyridin-2-yl)isopropyl (PIP) as both protecting and directing group enables site-selective fluorination of phenylalanine derivatives with excellent regioselectivity.

Copper-catalyzed C-H fluorination provides alternative approaches to aromatic fluorination through direct functionalization processes. The combination of copper catalysts with Selectfluor enables fluorination of aromatic amino acid derivatives under relatively mild conditions [5].

Nickel-catalyzed processes have proven particularly valuable for the construction of C-C bonds in fluorinated amino acid synthesis. The dicarbofunctionalization of alkenes with bromodifluoroacetate derivatives provides access to complex difluorinated amino acid structures [21].

| Method | Catalyst/Conditions | Key Features | Substrate Scope | Advantages |

|---|---|---|---|---|

| Carbofluorination of Dehydroalanine | Photoredox/Selectfluor | Mild, metal-free | Dehydroalanine derivatives | Functional group tolerance |

| Cu-catalyzed C-H Fluorination | Cu(OAc)₂/Selectfluor | Site-selective | Aromatic amino acids | High regioselectivity |

| Three-Component Coupling | Various metals | One-pot synthesis | Various precursors | Efficiency |

| Radical Functionalization | Fe(III)/NaBH₄ | Atom-economical | Unsaturated amino acids | Broad scope |